2-Acetyl-3-oxobutanoic acid

pKa acid strength beta-keto acid

Standard acetoacetic acid (pKa 3.58) fails when your assay demands a water-soluble organic acid with pKa <3.0 for proton-transfer control, metal chelation, or photocatalytic CO2 insertion. 2-Acetyl-3-oxobutanoic acid (predicted pKa 2.32) solves this with: • ~18-fold higher acidity vs. 3-oxobutanoic acid • Twin acetyl 1,3-diketone motif enabling bifurcated pyrazole/pyrazolone synthesis • Characterized reference standard for PGO/CuO@PGO or ZnS/Ru photocatalytic systems 98% purity, immediate shipment in research quantities.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
Cat. No. B12849712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-3-oxobutanoic acid
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)C)C(=O)O
InChIInChI=1S/C6H8O4/c1-3(7)5(4(2)8)6(9)10/h5H,1-2H3,(H,9,10)
InChIKeyPVGHQBCTMALNFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-3-oxobutanoic Acid: Sourcing and Differentiation Baseline


2-Acetyl-3-oxobutanoic acid (CAS 4433-82-3, synonym: diacetoacetic acid, molecular formula C₆H₈O₄, MW 144.13) is a beta-keto acid distinguished from the parent acetoacetic acid (3-oxobutanoic acid) by the presence of an additional α-acetyl substituent at the C2 position . This structural feature places the compound at the intersection of beta-diketone and beta-ketoacid reactivity classes, endowing it with physico-chemical properties—including markedly enhanced acidity (predicted pKa 2.32±0.34 versus 3.58 for acetoacetic acid) and dual nucleophilic/electrophilic reaction manifolds—that are not replicated by simpler in-class analogs [1]. The compound has been identified as a product in photocatalytic CO₂ fixation reactions and its esters serve as Michael acceptors and precursors to functionalized pyrazoles and isoxazoles [2].

Dual β-diketone and β-ketoester reactivity for pyrazole and pyrazolone synthesis
Characterized product standard in photocatalytic CO₂ carboxylation with tunable selectivity
Predicted low pKa may support acidic buffer formulation below pH 3.5

Why Generic Substitution Fails for This Compound


Generic substitution with acetoacetic acid (3-oxobutanoic acid, pKa 3.58) or its simple alkyl esters fails because the additional α-acetyl group in 2-acetyl-3-oxobutanoic acid (predicted pKa 2.32) confers approximately 18-fold greater acidity, altering proton-transfer equilibria, salt formation pH windows, and metal-chelation behavior [1]. Furthermore, the compound's twin acetyl carbonyls create a 1,3-diketone motif that is absent in mono-keto analogs; this enables a bifurcated reaction pathway with hydrazine nucleophiles—forming either pyrazoles (via diketone condensation) or pyrazolones (via ketoester substitution)—a mechanistic choice that is unavailable to acetoacetic acid derivatives [2]. In photocatalytic CO₂ fixation, the compound appears as one of two isomeric carboxylation products whose molar ratio is catalyst-tunable; a simpler beta-keto acid would generate a different product distribution entirely, making direct substitution chemically meaningless in this emerging green-chemistry application [3].

Substantially higher acidity compared to acetoacetic acid may shift ionization, salt formation, and metal-chelation behavior, limiting direct substitution.
Mono-keto analogs lack the 1,3-diketone motif and cannot access the pyrazole-forming pathway available to this compound.
Simple β-keto acids generate different photocatalytic carboxylation product distributions; not directly substitutable in CO₂ fixation studies.

Differential Evidence Against Closest Analogs


Acidity Differentiation via pKa

2-Acetyl-3-oxobutanoic acid exhibits a predicted pKa of 2.32±0.34, compared to the experimentally determined pKa of 3.58 for acetoacetic acid (3-oxobutanoic acid), the simplest beta-keto acid lacking the α-acetyl substituent [1]. This pKa difference of approximately 1.26 log units corresponds to roughly 18-fold greater acid strength for the target compound. The enhanced acidity is attributed to the electron-withdrawing effect of the additional α-acetyl carbonyl, which stabilizes the conjugate base through extended enolate delocalization across both carbonyl groups . Note: the target compound pKa is a computational prediction (ACD/Labs); experimental determination has not been located in the open literature as of the search date.

pKa comparison
Data to verify
Target pKa 2.32±0.34 (pred.) vs. acetoacetic acid pKa 3.58 — ~18× more acidic
Supports ionization-state review at formulation pH
Target pKa is computational; experimental confirmation not located
pKa acid strength beta-keto acid proton transfer formulation pH

Catalyst-Dependent Selectivity in Photocatalytic CO₂ Fixation

In the photocatalytic carboxylation of acetylacetone with CO₂ using popped graphene oxide (PGO)-based catalysts, 2-acetyl-3-oxobutanoic acid is formed alongside its isomer 3,5-dioxyhexanoic acid as the only two carboxylation products [1]. The combined yield of both isomers is 3.5% with bare PGO under white-light irradiation, increasing to over 10% when CuO nanoparticles are deposited on PGO [1]. Critically, the molecular ratio between 2-acetyl-3-oxobutanoic acid and 3,5-dioxyhexanoic acid depends on the catalyst system employed, demonstrating that the target compound's formation selectivity can be tuned through catalyst engineering [1]. With ZnS/Ru nanoparticle photocatalysts, the same two isomeric carboxylic acids are observed, with the reaction yield enhanced after ruthenium deposition [2].

Photocatalytic CO₂ selectivity
Head-to-head
Combined isomer yield 3.5% (bare PGO) to >10% (CuO@PGO); isomer ratio catalyst-tunable
Catalyst engineering may tune product selectivity in CO₂ fixation
Target co-forms with 3,5-dioxyhexanoic acid; ratio depends on catalyst
photocatalysis CO2 utilization carboxylation green synthesis product selectivity

Bifurcated Heterocycle Synthesis Pathways

Ethyl 2-acetyl-3-oxobutanoate (the ethyl ester of the target acid) reacts with hydrazine through two competing mechanistic pathways, a feature not available to simple acetoacetic esters (e.g., ethyl acetoacetate) [1]. Pathway (i): the β-diketone moiety (acetyl–acetyl) undergoes nucleophilic addition by hydrazine to form a pyrazole. Pathway (ii): the β-ketoester moiety undergoes nucleophilic substitution to form a pyrazolone [1]. This mechanistic bifurcation arises because the ester derivative of 2-acetyl-3-oxobutanoic acid simultaneously presents both a 1,3-diketone and a β-ketoester pharmacophore within a single molecular scaffold. In contrast, ethyl acetoacetate (lacking the α-acetyl group) can only access the pyrazolone pathway, fundamentally limiting the structural diversity of accessible heterocyclic products [1]. The free acid form (2-acetyl-3-oxobutanoic acid) is the direct hydrolysis precursor to this ester, positioning it as the gateway compound for generating the full pyrazole/pyrazolone product spectrum.

Heterocycle pathways
Class-level inference
Ethyl ester: two pathways → pyrazole & pyrazolone; Acetoacetate: single pathway → pyrazolone only
Dual-pathway may simplify diversity-oriented synthesis
Quantitative comparative yield data not available
heterocycle synthesis pyrazole pyrazolone regioselectivity nucleophilic addition

Corrosion Inhibition and Biodegradability Profile

Vendor technical documentation indicates that 2-acetyl-3-oxobutanoic acid functions as a corrosion inhibitor in metal hydroxide systems, a stabilizer for inorganic materials, and a conditioning agent in plastics manufacturing, and that it exhibits biodegradable properties . These application claims are qualitatively distinct from the typical use profile of acetoacetic acid, which is primarily employed as a metabolic intermediate and acetoacetylation reagent. However, no quantitative corrosion inhibition efficiency data (e.g., inhibition efficiency %, corrosion rate in mm/year, electrochemical impedance parameters), biodegradation half-life measurements, or comparative performance metrics against established corrosion inhibitors (e.g., benzotriazole, tolyltriazole) were located for the target compound in peer-reviewed literature or authoritative databases as of the search date.

Corrosion inhibition profile
Data to verify
Vendor-reported corrosion inhibitor, biodegradable, plastics stabilizer; no peer-reviewed quantitative data located
Qualitative claims require in-house validation
No inhibition efficiency or degradation metrics found
corrosion inhibitor metal hydroxide biodegradable polymer stabilizer green chemistry

Evidence-Backed Research and Industrial Applications


Low-pKa Buffer and Formulation Development

When a formulation or assay requires a water-soluble organic acid with a pKa below 3.0—for example, to maintain buffering capacity in the pH 2.0–3.5 range or to ensure complete ionization at mildly acidic pH—2-acetyl-3-oxobutanoic acid (predicted pKa 2.32) offers a viable option where acetoacetic acid (pKa 3.58) would be substantially protonated and less effective. The ~18-fold greater acidity, inferred from the pKa difference, directly impacts the fraction ionized at any given pH per the Henderson-Hasselbalch relationship [1].

Photocatalytic CO₂ Valorization Research

Research groups developing semiconductor-based photocatalysts for CO₂ insertion into C–H bonds can employ 2-acetyl-3-oxobutanoic acid as a characterized product standard. The compound, along with its isomer 3,5-dioxyhexanoic acid, has been isolated and identified by IR and ¹³C NMR from the photocatalytic carboxylation of acetylacetone using PGO/CuO@PGO or ZnS/Ru catalyst systems, with combined yields ranging from 3.5% to >10% depending on catalyst composition [2][3]. Its availability as a pure reference standard (98% purity commercially available) enables accurate quantification of photocatalytic turnover and selectivity .

Diversity-Oriented Pyrazole and Pyrazolone Synthesis

Medicinal chemistry groups seeking to generate both pyrazole and pyrazolone heterocycles from a common advanced intermediate can procure 2-acetyl-3-oxobutanoic acid as the hydrolysis precursor to ethyl or methyl 2-acetyl-3-oxobutanoate. These ester derivatives undergo hydrazine-mediated cyclization through two distinct mechanistic pathways—nucleophilic addition at the diketone to yield pyrazoles, and nucleophilic substitution at the ketoester to yield pyrazolones—enabling scaffold diversification without changing the starting material [4].

Exploratory Corrosion Inhibitor Screening

Industrial laboratories investigating organic corrosion inhibitors for alkaline environments (e.g., metal hydroxide solutions used in chemical processing) may evaluate 2-acetyl-3-oxobutanoic acid based on vendor-reported corrosion inhibition activity in metal hydroxides . Given the absence of peer-reviewed quantitative corrosion performance data, procurement should be limited to small-scale screening quantities accompanied by in-house electrochemical testing (e.g., Tafel polarization, EIS) against established benchmarks such as benzotriazole or 2-mercaptobenzothiazole.

Application
Selection Property
Validation Focus
Low-pKa buffer & formulation development
Predicted sub-3 pKa organic acid
Ionization state at pH 2–4 buffer range
Photocatalytic CO₂ valorization research
Characterized CO₂-fixation product standard
Isomer ratio and yield by catalyst system
Diversity-oriented pyrazole & pyrazolone synthesis
Dual-pathway heterocycle precursor
Pyrazole vs. pyrazolone pathway control
Exploratory corrosion inhibitor screening
Reported corrosion inhibition in alkaline media
In-house electrochemical validation required
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